4-Bromo-1-cyclopropyl-1H-imidazole

CYP11B1 inhibition Cushing's syndrome Medicinal chemistry

Select for CYP11B1 inhibitor programs requiring metabolic stability and C4 diversification. N1-cyclopropyl motif confers high potency (IC₅₀=2.2 nM) and reduces oxidative metabolism. C4-bromo handle enables Pd-catalyzed cross-coupling for systematic SAR. Alternative imidazoles lack this dual functionality.

Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
Cat. No. B12302510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-cyclopropyl-1H-imidazole
Molecular FormulaC6H7BrN2
Molecular Weight187.04 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(N=C2)Br
InChIInChI=1S/C6H7BrN2/c7-6-3-9(4-8-6)5-1-2-5/h3-5H,1-2H2
InChIKeyWDWDZIBKBVMRBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-cyclopropyl-1H-imidazole: A Bifunctional Imidazole Building Block for Medicinal Chemistry and Cross-Coupling Applications


4-Bromo-1-cyclopropyl-1H-imidazole (CAS 1353856-38-8; C₆H₇BrN₂; MW 187.04) is a heterocyclic building block featuring a cyclopropyl group at the N1 position and a bromine atom at the C4 position of the imidazole ring . The compound combines the metabolic stability benefits conferred by the cyclopropyl moiety—which reduces oxidative metabolism and plasma clearance relative to alkyl-substituted analogs—with the synthetic versatility of the C4-bromo substituent for transition metal-catalyzed cross-coupling reactions [1]. Its SMILES representation is BrC1=CN(C2CC2)C=N1, indicating a discrete 1,4-disubstituted imidazole core distinct from the more common 2-substituted or 4(5)-unsubstituted imidazole building blocks .

Why 4-Bromo-1-cyclopropyl-1H-imidazole Cannot Be Replaced by Unsubstituted or 2-Bromo Imidazole Analogs


Procurement of generic imidazole building blocks such as 1-cyclopropyl-1H-imidazole (CAS 135207-17-9) or 4-bromo-1H-imidazole (CAS 2302-25-2) fails to replicate the synthetic and pharmacological profile of 4-bromo-1-cyclopropyl-1H-imidazole . The absence of the cyclopropyl group in 4-bromo-1H-imidazole eliminates the metabolic stability and conformational constraint advantages that cyclopropyl substitution confers in drug candidate optimization [1]. Conversely, the absence of the C4-bromo handle in 1-cyclopropyl-1H-imidazole precludes palladium-catalyzed cross-coupling diversification at the imidazole C4 position, a key step in structure-activity relationship (SAR) exploration and lead optimization campaigns [2]. The positional isomer 4-bromo-2-cyclopropyl-1H-imidazole places the cyclopropyl group at C2 rather than N1, fundamentally altering both the electronics of the bromo-substituted position and the spatial orientation of the cyclopropyl moiety, which impacts target binding and downstream functionalization pathways .

Quantitative Differentiation Evidence for 4-Bromo-1-cyclopropyl-1H-imidazole Versus Closest Analogs


N1-Cyclopropyl Substitution Enhances CYP11B1 Inhibitory Potency by Over 450-Fold Relative to Lead Compounds

The introduction of a cyclopropyl-substituted imidazole moiety in the design of CYP11B1 inhibitors produced a dramatic enhancement in potency compared to earlier lead compounds. Cyclopropyl analogue 4, which incorporates an N1-cyclopropyl-1H-imidazole substructure, exhibited an IC₅₀ value of 2.2 nM against CYP11B1 [1]. This represents a >450-fold improvement in potency relative to the parent compound etomidate (IC₅₀ ≈ 1000 nM) and surpasses other reference inhibitors in the same series [1].

CYP11B1 inhibition Cushing's syndrome Medicinal chemistry

N1-Cyclopropyl Imidazole Provides Superior CYP Selectivity Profile Versus Clinical Reference Metyrapone

In addition to enhanced potency, the N1-cyclopropyl-1H-imidazole-containing analogue 4 demonstrated a selectivity factor (SF) of 11 for CYP11B1 over CYP11B2 (aldosterone synthase) [1]. This selectivity profile is superior to that of the clinical reference compound metyrapone, which exhibits less favorable discrimination between these two closely related cytochrome P450 isoforms [1]. The analogue also maintained good selectivity over human CYP17 and CYP19, which are critical for minimizing endocrine-related off-target effects [1].

CYP selectivity Off-target minimization Adrenal targeting

Cyclopropyl Group Confers Class-Wide Metabolic Stability and Reduced Plasma Clearance Relative to Alkyl-Substituted Imidazoles

The incorporation of a cyclopropyl group into drug molecules is a well-established medicinal chemistry strategy for improving metabolic stability [1]. In the context of 1-cyclopropyl-1H-imidazole-containing compounds, cyclopropyl substitution has been shown to increase biological activity, enhance drug efficacy, and reduce plasma clearance compared to alkyl-substituted imidazole derivatives . The cyclopropyl ring's unique bond angles (60°) and increased s-character in C-C bonds confer resistance to oxidative metabolism by cytochrome P450 enzymes, a property not shared by n-propyl, isopropyl, or ethyl substituted imidazoles [1].

Metabolic stability Pharmacokinetics Drug design

C4-Bromo Position Enables Palladium-Catalyzed Cross-Coupling Diversification Not Accessible with C2-Bromo Isomers

The bromine atom at the C4 position of 4-bromo-1-cyclopropyl-1H-imidazole (SMILES: BrC1=CN(C2CC2)C=N1) enables Pd-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at the imidazole C4 position . This synthetic handle is not present in 1-cyclopropyl-1H-imidazole (CAS 135207-17-9, SMILES: C1=CN(C=N1)C2CC2), which lacks a halogen for cross-coupling and requires less efficient direct C-H functionalization approaches . The positional isomer 4-bromo-2-cyclopropyl-1H-imidazole places the cyclopropyl group at C2, altering the electronic environment of the bromo-substituted carbon and the regioselectivity of subsequent functionalization steps .

Cross-coupling Suzuki-Miyaura C-H functionalization

Procurement-Validated Application Scenarios for 4-Bromo-1-cyclopropyl-1H-imidazole


Design and Synthesis of CYP11B1 Inhibitors for Cushing's Syndrome Drug Discovery

As demonstrated by the quantitative SAR evidence [1], the N1-cyclopropyl-1H-imidazole motif confers exceptional CYP11B1 inhibitory potency (IC₅₀ = 2.2 nM) and selectivity (SF = 11 over CYP11B2) relative to non-cyclopropyl imidazole analogs. 4-Bromo-1-cyclopropyl-1H-imidazole serves as the optimal building block for constructing CYP11B1 inhibitor libraries via Pd-catalyzed cross-coupling at the C4 position, enabling systematic exploration of substituent effects on potency and selectivity. Procurement of this specific compound—rather than 1-cyclopropyl-1H-imidazole or 4-bromo-1H-imidazole—is essential for maintaining the potency and selectivity advantages inherent to the N1-cyclopropyl, C4-functionalized imidazole pharmacophore.

Lead Optimization Programs Requiring Enhanced Metabolic Stability and Reduced Plasma Clearance

The cyclopropyl group is a well-validated structural motif for improving metabolic stability by reducing susceptibility to CYP450-mediated oxidation [1]. For medicinal chemistry programs facing rapid in vivo clearance or poor oral bioavailability with alkyl-substituted imidazole leads, 4-bromo-1-cyclopropyl-1H-imidazole provides a metabolically stabilized imidazole core while retaining the C4-bromo handle for SAR exploration. This dual functionality is not available from 1-cyclopropyl-1H-imidazole (lacks bromine for diversification) or 4-bromo-1H-imidazole (lacks cyclopropyl for metabolic stability) [2].

Diversification of Imidazole-Containing Chemical Libraries via Pd-Catalyzed Cross-Coupling

For chemical biology probe development or fragment-based drug discovery, the C4-bromo substituent of 4-bromo-1-cyclopropyl-1H-imidazole provides a reliable handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions [1]. This enables the systematic introduction of aryl, heteroaryl, amine, and alkyne diversity at the imidazole C4 position while maintaining the metabolically stable N1-cyclopropyl motif. Alternative building blocks such as 1-cyclopropyl-1H-imidazole require less efficient C-H functionalization methods, while 4-bromo-2-cyclopropyl-1H-imidazole presents different regiochemical and electronic properties that alter coupling outcomes [2].

Histone Deacetylase (HDAC) Inhibitor Optimization for Antiparasitic Drug Discovery

The imidazole core is a recognized scaffold in HDAC inhibitor design. BindingDB data indicate that a structurally related bromo-substituted imidazole-containing compound exhibits an IC₅₀ of 200 nM against Eimeria tenella HDAC [1]. The N1-cyclopropyl substitution in 4-bromo-1-cyclopropyl-1H-imidazole may confer metabolic stability advantages relevant to antiparasitic drug development, while the C4-bromo handle enables further optimization of potency and physicochemical properties through cross-coupling diversification. This combination of features supports procurement of this specific building block for antiparasitic HDAC inhibitor campaigns.

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